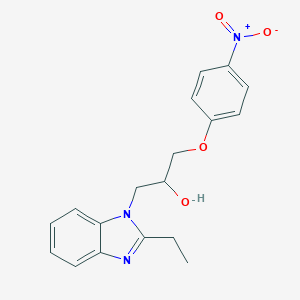
1,3-Benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-carboxylate, also known as methyl 3,4-methylenedioxybenzoate, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol. This compound has been studied extensively due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Anticancer and Antibacterial Applications
1,3-Benzodioxole-5-carboxylate derivatives have been explored for their potential in anticancer and antibacterial treatments. For instance, a study highlighted the synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives, which demonstrated significant anticancer and antibacterial potency, surpassing the standard reference compounds (cisplatin and cinoxacin) used in cancer and bacterial treatments, respectively (Gupta et al., 2016). Another research focused on the antibacterial activity of sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, with one derivative showing high activity against various bacterial strains (Siddiqa et al., 2014).
Chemical Synthesis and Structural Studies
Studies have also been conducted on the synthesis and structural analysis of 1,3-benzodioxole derivatives. For example, Daliacker et al. (1978) described the formation and preparation of various 1,3-benzodioxolecarboxylic acids, offering insights into the synthesis processes and structural features of these compounds (Daliacker, Mues, & Kim, 1978). Cole et al. (1980) investigated the oxidation of 1,3-benzodioxoles, discussing the formation of various derivatives and their potential applications (Cole, Crank, & Hai Minh, 1980).
Fragrance and Cosmetic Industry
In the fragrance and cosmetic industry, 1,3-Benzodioxole derivatives have been evaluated for their safety and application. A toxicologic and dermatologic review of 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, as a fragrance ingredient, offers a detailed analysis of its physical properties and safety for use in fragrances (Mcginty, Letizia, & Api, 2012).
Insecticide Development
Additionally, the development of insecticides using 1,3-Benzodioxole derivatives has been explored. For instance, research aimed at synthesizing 5-ethyl-carbamyl-2,2-dimethyl-1,3-benzodioxoles as insecticides, due to their potential low toxicity and natural antioxidant activity, highlights the synthesis process and structural analysis of these compounds (Sumantri, 2005).
Antitumor Activities
Furthermore, the antitumor activities of 1,3-benzodioxole derivatives have been extensively studied. Micale et al. (2002) synthesized a series of 1,3-benzodioxoles and evaluated their in vitro antitumor activity against human tumor cell lines, identifying derivatives with significant growth inhibitory activity (Micale, Zappalà, & Grasso, 2002).
Propiedades
Nombre del producto |
1,3-Benzodioxole-5-carboxylate |
|---|---|
Fórmula molecular |
C8H5O4- |
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)/p-1 |
Clave InChI |
VDVJGIYXDVPQLP-UHFFFAOYSA-M |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)[O-] |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)
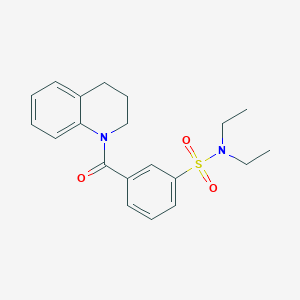


![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

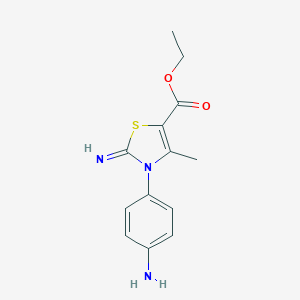
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
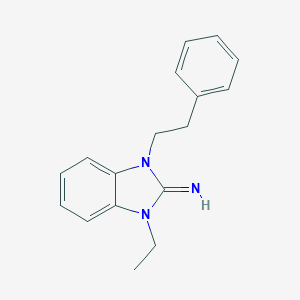
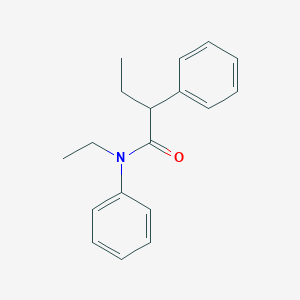
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
